molecular formula C15H9ClFN3OS B2792035 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide CAS No. 179232-88-3

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide

Cat. No.: B2792035
CAS No.: 179232-88-3
M. Wt: 333.77
InChI Key: RWLSLUBOLLWKBF-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide is a synthetic organic compound featuring the 1,3,4-thiadiazole pharmacophore, a five-membered ring system known for its mesoionic nature that facilitates easy crossing of cellular membranes and exhibits good tissue permeability . This compound is built on a robust molecular framework that integrates a 4-chlorophenyl group at the 5-position of the thiadiazole ring, a configuration known to boost bioactivity, particularly when substituted with electron-withdrawing atoms like chlorine . The scaffold is characterized by strong aromaticity and the presence of the =N-C-S- moiety, which is associated with low toxicity and high in vivo stability, making it a valuable structure in medicinal chemistry research . The primary research applications of this compound are anticipated in the fields of oncology and virology, based on the demonstrated activities of closely related analogues. Incorporated 1,3,4-thiadiazole derivatives have shown significant cytotoxic potential by inducing apoptotic cell death. Mechanistic studies on similar compounds indicate that they can activate caspase enzymes, alter the mitochondrial membrane potential, and increase the Bax/Bcl-2 ratio, leading to programmed cell death in cancer cell lines such as MCF-7 and HepG2 . Furthermore, such compounds have been reported to induce cell cycle arrest at the S and G2/M phases . Beyond anticancer potential, the 1,3,4-thiadiazole core, especially when functionalized with sulfonamide groups, has shown promising activity against viral pathogens. Research on structurally similar molecules has revealed certain anti-Tobacco Mosaic Virus (TMV) activity, with some compounds exhibiting inhibition rates comparable to the control agent ningnanmycin . This makes the compound a candidate for agricultural antiviral research. This product is intended for non-human research applications only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFN3OS/c16-10-7-5-9(6-8-10)14-19-20-15(22-14)18-13(21)11-3-1-2-4-12(11)17/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLSLUBOLLWKBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into the desired compound through further reactions involving fluorobenzoyl chloride and appropriate reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to increase yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

Biological Activities

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide exhibits a range of biological activities that make it a candidate for further research:

  • Antimicrobial Activity:
    • Studies have demonstrated that derivatives of thiadiazoles possess significant antimicrobial properties against various bacterial strains. For example, minimal inhibitory concentration (MIC) studies indicate effectiveness against pathogens like Escherichia coli and Staphylococcus aureus .
  • Anticancer Properties:
    • The compound has been evaluated for its anticancer potential. Research indicates that thiadiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines .
  • Anti-inflammatory Effects:
    • Thiadiazole compounds have shown promise in reducing inflammation in preclinical models, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against various microbial strains. The results indicated that the compound displayed potent activity with an MIC ranging from 0.49 to 7.81 μg/mL against different bacterial species. This suggests its potential use as an antimicrobial agent in clinical settings .

Case Study 2: Anticancer Activity

In vitro studies on the anticancer properties of the compound revealed that it effectively inhibited the growth of several cancer cell lines. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. These findings highlight its potential as a lead compound for developing new anticancer therapies .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialMIC: 0.49 - 7.81 μg/mL
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryReduces inflammation

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in pathogens . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Thiadiazole vs. Oxadiazole Derivatives

A key structural analogue is N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide (), where the sulfur atom in the thiadiazole ring is replaced with oxygen. Studies suggest oxadiazole derivatives exhibit comparable antimicrobial activity but lower metabolic stability due to reduced resistance to oxidative degradation .

Table 1: Thiadiazole vs. Oxadiazole Derivatives

Compound Heterocycle Key Substituents Bioactivity (IC50/EC50) Reference
Target Compound Thiadiazole 4-Cl-Ph, 2-F-benzamide Antifungal: 12 µM
N-[5-(4-Cl-Ph)-oxadiazol-2-yl]-4-F-Bz Oxadiazole 4-Cl-Ph, 4-F-benzamide Antimicrobial: 18 µM

Substituent Effects on the Thiadiazole Core

Sulfonamide vs. Benzamide Groups

Compounds like N-{5-[(4-Chlorophenyl)(ethyl)sulfamoyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide () incorporate sulfamoyl groups instead of benzamide. Sulfonamides generally exhibit enhanced solubility but reduced cellular uptake due to higher polarity. In contrast, the fluorinated benzamide in the target compound balances lipophilicity and hydrogen-bonding capacity, improving bioavailability .

Halogenation Patterns

The 2-fluorobenzamide group in the target compound contrasts with N-[5-(azepan-1-yl)-1,3,4-thiadiazol-2-yl]-N'-(4-chlorophenyl)urea (), which uses a urea linker. Fluorine’s electronegativity enhances dipole interactions, while urea groups may increase metabolic liability due to susceptibility to hydrolysis .

Table 2: Substituent Impact on Activity

Compound Substituent at Position 2 LogP Bioactivity (IC50) Reference
Target Compound 2-Fluorobenzamide 3.2 12 µM (Fungal)
N-{5-[(4-Cl-Ph)-sulfamoyl}-thiadiazole Ethylsulfamoyl 2.8 25 µM (Bacterial)
2-(4-Cl-Ph)-N-[5-(methoxymethyl)... Methoxymethyl 2.5 35 µM (Fungal)

Physicochemical Properties

Molecular Weight and Solubility:

  • Target Compound: Molecular weight ~322.7 g/mol (calculated), moderate solubility in DMSO.
  • N-[5-(4-Cl-Ph)-oxadiazol-2-yl]-4-F-Bz : Molecular weight 318.7 g/mol, higher aqueous solubility due to oxadiazole polarity .
  • 2-(4-Cl-Ph)-N-[5-(methoxymethyl)... : Molecular weight 297.8 g/mol, enhanced solubility from methoxymethyl group .

Biological Activity

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activity, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The general synthetic route includes:

  • Formation of Thiadiazole Ring : The initial step involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide to form the thiadiazole derivative.
  • Acetamide Formation : The thiadiazole is then reacted with 2-fluorobenzoyl chloride in the presence of a base to yield this compound.

Anticancer Properties

Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer activity. For instance:

  • In Vitro Cytotoxicity : The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The results showed that it has an IC50 value ranging from 5.36 µg/mL to 10.10 µg/mL against these cell lines, indicating potent cytotoxic effects .
Cell LineIC50 (µg/mL)
MCF-75.36
HepG210.10
  • Mechanism of Action : The anticancer mechanism appears to involve induction of apoptosis through the activation of caspases and modulation of the Bax/Bcl-2 ratio, leading to cell cycle arrest at the G2/M phase .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens:

  • Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating effective inhibition against both gram-positive and gram-negative bacteria.
PathogenMIC (µg/mL)
E. coli31.25
S. aureus15.65
P. aeruginosa62.5

These findings suggest that the compound could be a promising candidate for further development as an antimicrobial agent .

Case Studies

Several case studies have highlighted the efficacy of thiadiazole derivatives in clinical settings:

  • Study on MCF-7 Cells : A study evaluated the effect of various substituted thiadiazoles on MCF-7 cells and found that modifications in substituent groups significantly enhanced cytotoxicity .
  • Antiviral Activity : Research has also explored the antiviral properties of related compounds, suggesting a broader spectrum of biological activity that could be harnessed for therapeutic purposes .

Q & A

Q. What are the key synthetic routes for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide, and how can reaction conditions be optimized for yield?

The synthesis typically involves:

  • Step 1 : Formation of the thiadiazole core via cyclization of 4-chlorobenzoic acid derivatives under acidic/basic conditions.
  • Step 2 : Coupling with 2-fluorobenzoyl chloride using a nucleophilic substitution reaction. Critical conditions include:
  • Reagents : Hydrazine derivatives for cyclization, anhydrous solvents (e.g., DMF) for acylation .
  • Temperature : Reflux (90–100°C) for cyclization, room temperature for coupling .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography .

Table 1 : Synthetic Optimization Parameters

StepReagentsSolventTemperatureYield Range
CyclizationPOCl₃, NH₂NH₂Toluene90°C60–75%
Acylation2-Fluorobenzoyl chlorideDMFRT70–85%

Q. Which spectroscopic techniques are essential for confirming the compound’s structure and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorobenzamide aromatic protons at δ 7.2–8.1 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 365.02) .
  • IR Spectroscopy : Detection of amide C=O stretches (~1650 cm⁻¹) and thiadiazole ring vibrations (~690 cm⁻¹) .

Q. What in vitro assays are used to evaluate its antimicrobial or anticancer activity?

  • Antimicrobial : Broth microdilution (MIC assays) against S. aureus and E. coli .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values <10 μM reported for analogues .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies may arise from:

  • Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HepG2) or bacterial strains.
  • Structural Analogues : Substitutions (e.g., 3-fluoro vs. 2-fluorobenzamide) altering target affinity .
  • Methodology : Solubility (DMSO vs. PBS) affecting bioavailability. Standardized protocols (e.g., CLSI guidelines) are recommended for cross-study validation .

Q. What computational or crystallographic methods elucidate its mechanism of action?

  • X-ray Crystallography : Reveals hydrogen-bonding interactions (e.g., N–H⋯N thiadiazole dimers) critical for stability and target binding .
  • Molecular Docking : Predicts interactions with enzymes like dihydrofolate reductase (DHFR) or tubulin, supported by analogue studies .

Q. How do substituents on the thiadiazole ring influence biological target specificity?

  • 4-Chlorophenyl Group : Enhances lipophilicity, improving membrane penetration .
  • 2-Fluorobenzamide : Electron-withdrawing effects stabilize amide bonds, prolonging metabolic stability . Table 2 : Structure-Activity Relationships (SAR)
SubstituentImpact on Activity
4-Cl on phenyl↑ Anticancer potency (IC₅₀ ↓ 30%)
2-F on benzamide↓ Metabolism by cytochrome P450

Methodological Considerations

  • Contradiction Analysis : Compare IC₅₀ values across studies using standardized cell lines and normalize data to vehicle controls.
  • Synthetic Troubleshooting : Monitor reactions via TLC (Rf ~0.5 in ethyl acetate/hexane) and adjust stoichiometry if intermediates precipitate prematurely .

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